

# Spectroscopic Characterization of 3-Aminoquinoxaline-2-carboxamide: A Technical Guide

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## Compound of Interest

Compound Name:	3-Aminoquinoxaline-2-carboxamide
CAS No.:	67568-30-3
Cat. No.:	B372177

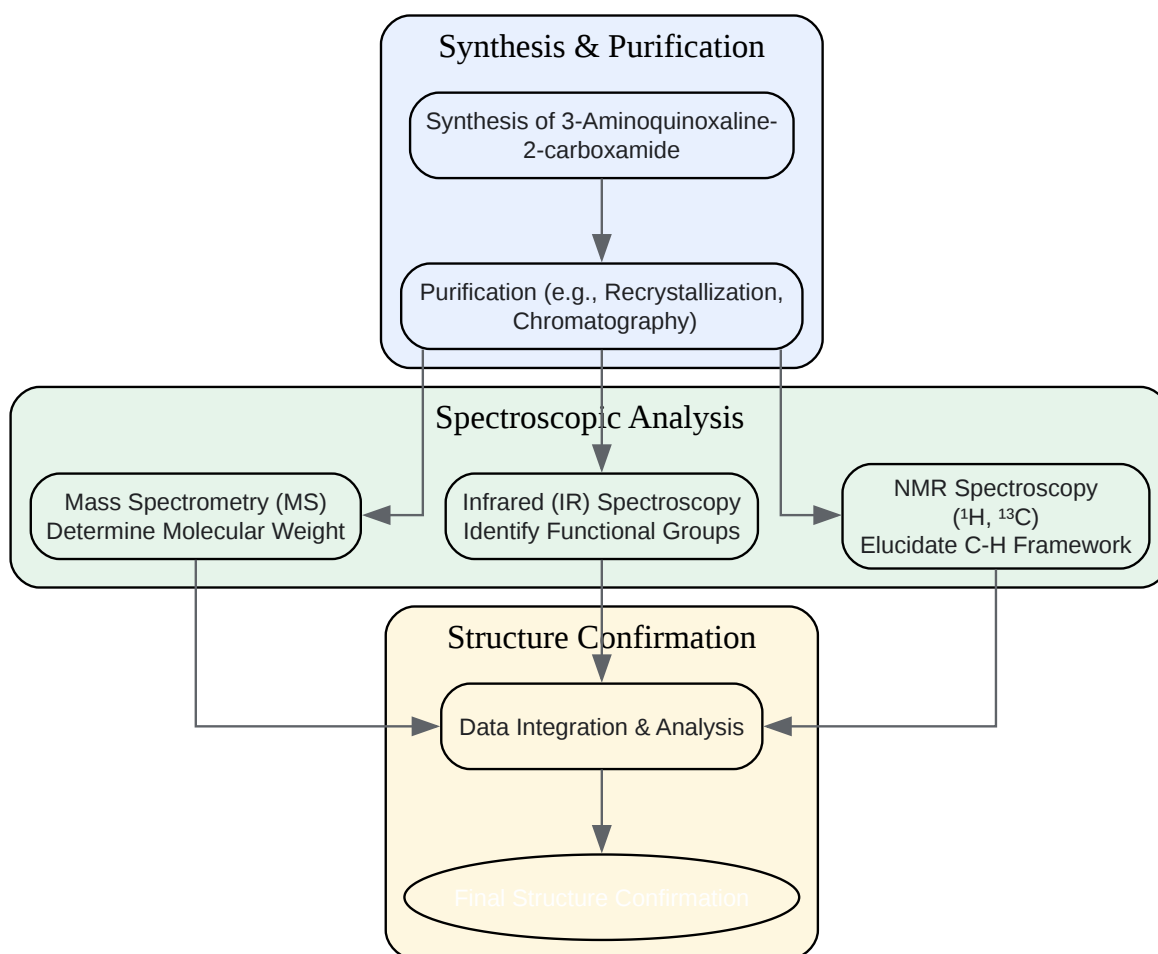
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This technical guide provides a comprehensive overview of the spectroscopic data for **3-aminoquinoxaline-2-carboxamide**, a key heterocyclic compound with significant potential in medicinal chemistry and drug development.<sup>[1][2]</sup> The quinoxaline scaffold is a foundational element in a variety of biologically active molecules, exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and antiviral activities.<sup>[1]</sup> A thorough understanding of the spectroscopic characteristics of **3-aminoquinoxaline-2-carboxamide** is therefore essential for its identification, purity assessment, and the elucidation of its structure-activity relationships in research and development settings.

This document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are based on established principles of spectroscopy and comparative analysis with structurally related quinoxaline derivatives. Detailed, field-proven protocols for data acquisition are also provided to ensure experimental reproducibility and integrity.

## Molecular Structure and Characterization Workflow

The structural elucidation of a novel or synthesized compound like **3-aminoquinoxaline-2-carboxamide** follows a systematic workflow. This process integrates data from multiple spectroscopic techniques to build a complete and validated picture of the molecule's architecture.



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Caption: General workflow for the synthesis and spectroscopic characterization of quinoxaline derivatives.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the carbon-hydrogen framework of organic molecules. For **3-aminoquinoxaline-2-carboxamide**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are critical for confirming its structure.

## $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum provides detailed information about the chemical environment, connectivity, and relative number of protons in the molecule. The predicted chemical shifts for **3-aminoquinoxaline-2-carboxamide** in a solvent like DMSO- $d_6$  are summarized below. These predictions are based on the analysis of similar quinoxaline-2-carboxamide derivatives.[\[1\]](#)[\[2\]](#)

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~ 8.1 - 7.8	Multiplet	4H	Aromatic Protons (H-5, H-6, H-7, H-8)
~ 7.8 (broad s)	Singlet (broad)	2H	Amine Protons (-NH <sub>2</sub> )
~ 7.5 (broad s)	Singlet (broad)	2H	Amide Protons (-CONH <sub>2</sub> )

Expert Insights: The aromatic protons on the benzene ring of the quinoxaline core are expected to appear as a complex multiplet in the downfield region due to their varied electronic environments. The protons of the primary amine and amide groups are anticipated to be broad singlets and their chemical shifts can be sensitive to solvent and concentration. Their exchange with D<sub>2</sub>O can be used to confirm their assignment.

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum reveals the carbon skeleton of the molecule. The predicted chemical shifts for **3-aminoquinoxaline-2-carboxamide** are presented below, based on data from related quinoxaline structures.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
~ 168	Amide Carbonyl (C=O)
~ 150	C-3 (bearing the amino group)
~ 145	C-2 (bearing the carboxamide group)
~ 141	C-8a
~ 140	C-4a
~ 132 - 128	Aromatic Carbons (C-5, C-6, C-7, C-8)

Expert Insights: The carbons of the pyrazine ring (C-2 and C-3) and the bridgehead carbons (C-4a and C-8a) are expected to be significantly downfield due to the influence of the electronegative nitrogen atoms. The amide carbonyl carbon will also exhibit a characteristic downfield shift.

## Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

- Sample Preparation: Dissolve 5-10 mg of purified **3-aminoquinoxaline-2-carboxamide** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ) in a 5 mm NMR tube.<sup>[6]</sup>
- $^1\text{H}$  NMR Acquisition:
  - Use a standard single-pulse experiment.
  - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Employ a proton-decoupled pulse sequence (e.g., zgpg30).
  - A larger number of scans will be necessary due to the lower natural abundance of  $^{13}\text{C}$ .

- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Perform phase and baseline corrections.
  - For  $^1\text{H}$  NMR, integrate the signals to determine the relative proton ratios. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).  
[\[6\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

### Predicted IR Absorption Bands

The characteristic IR absorption bands for **3-aminoquinoxaline-2-carboxamide** are predicted based on the functional groups present in its structure.

Wavenumber ( $\text{cm}^{-1}$ )	Vibration	Functional Group
3450 - 3300	N-H Stretch	Primary Amine ( $-\text{NH}_2$ ) and Amide ( $-\text{CONH}_2$ )
3100 - 3000	C-H Stretch	Aromatic C-H
1680 - 1650	C=O Stretch	Amide I band (C=O)
~ 1620	N-H Bend	Primary Amine ( $-\text{NH}_2$ )
1600 - 1450	C=C and C=N Stretch	Aromatic and Quinoxaline Rings

Expert Insights: The N-H stretching region is expected to show multiple bands corresponding to the symmetric and asymmetric stretches of the primary amine and the N-H bonds of the amide. The amide I band (C=O stretch) is typically a strong and sharp absorption, making it a key diagnostic peak.

## Experimental Protocol for IR Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
- Data Acquisition:
  - Obtain a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and acquire the sample spectrum.
  - The spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$ .[\[2\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

### Predicted Mass Spectrum Data

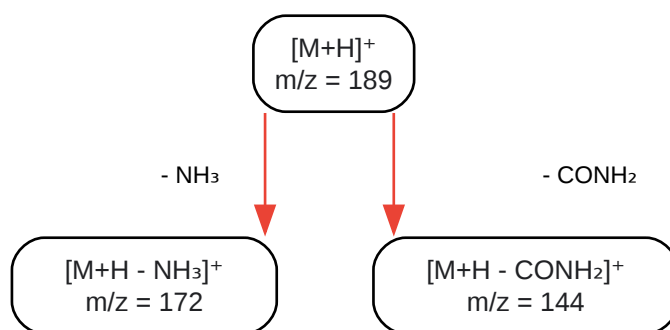
For **3-aminoquinoxaline-2-carboxamide** (Molecular Formula:  $\text{C}_9\text{H}_8\text{N}_4\text{O}$ , Molecular Weight: 188.19 g/mol), electrospray ionization (ESI) is a suitable soft ionization technique.

m/z (mass-to-charge ratio)	Assignment
189.07	$[\text{M}+\text{H}]^+$ (Protonated molecular ion)
172.06	$[\text{M}+\text{H} - \text{NH}_3]^+$
144.07	$[\text{M}+\text{H} - \text{CONH}_2]^+$

Expert Insights: In ESI-MS, the protonated molecular ion  $[\text{M}+\text{H}]^+$  is expected to be the base peak. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition.

### Predicted Fragmentation Pathway

The fragmentation of the protonated molecular ion can provide valuable structural information.



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